tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate
Description
This compound (CAS: 115174-16-8, molecular formula: C₁₆H₂₈N₄O₄S) is a biotin derivative characterized by a tert-butyl carbamate group linked via a pentanoylamino-ethyl spacer to a 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl core . Its tert-butyl group confers hydrophobicity, while the carbamate linkage enhances stability under synthetic conditions. This compound is utilized in biochemical applications, such as blocking non-specific interactions in immunochemical assays, as seen in polymer-based blockers like Dodecyl-trithiocarbonate-ED-biotin .
Properties
IUPAC Name |
tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-Biotinylethylenediamine can be synthesized by introducing an acylated ethylenediamine group into a biotin molecule. A common method involves reacting biotin with an acyl chloride or anhydride, followed by a reaction with ethylenediamine. The ethylenediamine group is protected using tert-butoxycarbonyl (Boc) to yield the final product .
Industrial Production Methods
Industrial production of N-Boc-Biotinylethylenediamine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Biotinylethylenediamine undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Various nucleophiles can be used to substitute the amine group once deprotected.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted products depending on the nucleophiles used .
Scientific Research Applications
Medicinal Chemistry
The compound's thieno[3,4-d]imidazole core is recognized for its biological activity, particularly in antimicrobial and antiviral applications. This structural motif has been associated with various pharmacological effects, making the compound a candidate for drug development targeting infectious diseases.
Case Studies and Research Findings
- Antiviral Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]imidazole exhibit activity against multiple viral families. For instance, compounds similar to tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate have shown efficacy against respiratory syncytial virus (RSV) in animal models .
- Antimicrobial Properties : The thieno[3,4-d]imidazole structure is known for its ability to inhibit bacterial growth. Research has demonstrated that compounds with this scaffold can effectively combat resistant strains of bacteria .
Drug Development
The compound's unique functional groups provide opportunities for modification and optimization in drug design. The presence of the tert-butyl group enhances lipophilicity, which can improve the compound's bioavailability and pharmacokinetic properties.
Research Insights
- Structure-Activity Relationship (SAR) : Understanding how variations in the structure affect biological activity is crucial. Studies focusing on the SAR of thieno[3,4-d]imidazole derivatives have highlighted the importance of substituents on the imidazole ring for enhancing potency .
- Formulation Strategies : The incorporation of ethylene glycol units in the compound's structure may facilitate solubility and stability in pharmaceutical formulations. This aspect is particularly relevant when considering intravenous or oral delivery methods .
Biochemical Applications
Beyond medicinal uses, this compound could serve as a valuable tool in biochemical research.
Potential Applications
- Targeting Specific Biomolecules : The compound can be designed to interact with specific enzymes or receptors involved in disease pathways. This targeting capability opens avenues for developing selective inhibitors or modulators .
- Imaging and Diagnostics : The unique chemical structure might allow for conjugation with imaging agents for use in diagnostic applications. Compounds that can selectively bind to certain biological markers are invaluable in medical imaging .
Mechanism of Action
The mechanism of action of N-Boc-Biotinylethylenediamine involves its biotin group, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and research applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions until the desired deprotection step .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Key Compounds for Comparison
Analysis
- Core Structure: The target compound and Parchem variant share a thienoimidazolone core, critical for biotin-like interactions. In contrast, 5{11} (from ) uses an imidazole ring, which lacks the fused thiophene ring, reducing conformational rigidity .
- The dodecyl chain in Dodecyl-trithiocarbonate-ED-biotin adds strong hydrophobicity, enhancing micelle formation in assays .
Physicochemical Properties
*Estimated based on structural complexity.
The target compound’s stereochemistry (derived from the hexahydrothienoimidazolone ring) is critical for binding specificity, akin to Pasteur’s observations on tartaric acid chirality . Compounds like 5{11}, lacking chiral centers, may exhibit reduced binding affinity in stereosensitive applications.
Biological Activity
tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate is a complex organic compound with potential biological applications. Its structure features a thieno[3,4-d]imidazole moiety, which is known for its diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H30N4O4S
- Molecular Weight : 378.52 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various cellular pathways. The thieno[3,4-d]imidazole ring is known to modulate enzyme activities and influence signaling pathways related to inflammation and cell proliferation.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance:
- PAV-431 , a related compound targeting viral assembly proteins, showed significant efficacy against multiple respiratory viruses in vitro and in vivo . This suggests potential antiviral activity for this compound.
Anti-inflammatory Properties
Research has demonstrated that thieno[3,4-d]imidazole derivatives can inhibit inflammatory cytokines. The mechanism often involves the modulation of NF-kB signaling pathways . Given the structural similarities to known anti-inflammatory agents:
- Case Study : A study on thieno[3,4-d]imidazole derivatives showed a reduction in TNF-alpha levels in macrophage cultures .
Anticancer Potential
Compounds containing thieno[3,4-d]imidazole structures have been investigated for anticancer properties. They may induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell cycle progression
- Induction of oxidative stress
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antiviral | Modulates viral assembly proteins | |
| Anti-inflammatory | Inhibits NF-kB signaling | |
| Anticancer | Induces apoptosis |
Case Studies
- Antiviral Efficacy : In a controlled study involving PAV-431 (similar structure), the compound exhibited an EC50 of less than 1 µM against several respiratory viruses including human rhinovirus and bovine coronavirus .
- Anti-inflammatory Effects : In vitro testing showed that related compounds reduced pro-inflammatory cytokine levels significantly in macrophages stimulated with lipopolysaccharides (LPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
